molecular formula C13H11FN2O3 B5032453 3-fluoro-N-[(E)-3-(5-nitrofuran-2-yl)prop-2-enyl]aniline

3-fluoro-N-[(E)-3-(5-nitrofuran-2-yl)prop-2-enyl]aniline

Cat. No.: B5032453
M. Wt: 262.24 g/mol
InChI Key: VCUIDBYSRPBCPN-GORDUTHDSA-N
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Description

3-fluoro-N-[(E)-3-(5-nitrofuran-2-yl)prop-2-enyl]aniline is an organic compound characterized by the presence of a fluoro group, a nitrofuran moiety, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(E)-3-(5-nitrofuran-2-yl)prop-2-enyl]aniline typically involves the reaction of 3-fluoroaniline with 3-(5-nitrofuran-2-yl)prop-2-enal under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(E)-3-(5-nitrofuran-2-yl)prop-2-enyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-fluoro-N-[(E)-3-(5-nitrofuran-2-yl)prop-2-enyl]aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[(E)-3-(5-nitrofuran-2-yl)prop-2-enyl]aniline is unique due to the presence of the fluoro group, which can enhance its chemical stability and biological activity. The combination of the fluoro group and the nitrofuran moiety provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

3-fluoro-N-[(E)-3-(5-nitrofuran-2-yl)prop-2-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c14-10-3-1-4-11(9-10)15-8-2-5-12-6-7-13(19-12)16(17)18/h1-7,9,15H,8H2/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUIDBYSRPBCPN-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCC=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)NC/C=C/C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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